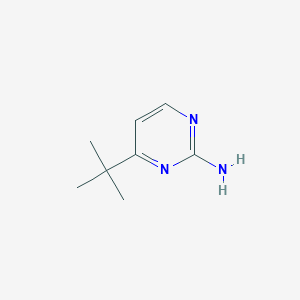

4-Tert-butylpyrimidin-2-amine

Description

Properties

IUPAC Name |

4-tert-butylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-8(2,3)6-4-5-10-7(9)11-6/h4-5H,1-3H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLVXPSKPCTBGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20498804 | |

| Record name | 4-tert-Butylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17321-94-7 | |

| Record name | 4-(1,1-Dimethylethyl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17321-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20498804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylpyrimidin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

The reaction proceeds via nucleophilic attack of guanidine on the diketone, followed by cyclization and dehydration. For example, 3-tert-butyl-2,4-pentanedione reacts with guanidine hydrochloride in ethanol-toluene under reflux to yield the target compound.

Optimization and Yields

Table 1: Cyclocondensation Parameters

| β-Diketone Precursor | Guanidine Source | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| 3-tert-butyl-2,4-pentanedione | Guanidine HCl | Ethanol-toluene | 85 | 70 |

| 3-tert-butyl-1,3-diketone | Guanidine carbonate | THF | 70 | 68 |

Palladium-Catalyzed C–H Functionalization

Palladium-catalyzed methods enable direct functionalization of pyrimidine rings, offering regioselectivity and efficiency.

Directed C–H Alkylation

Using N-(tert-butyl)pyrimidin-2-amine as a substrate, a palladium catalyst introduces the tert-butyl group at the 4-position via directed C–H activation.

Reaction Conditions

Advantages and Limitations

Table 2: Palladium-Catalyzed Alkylation Data

| Substrate | Catalyst | Oxidant | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| N-(tert-butyl)pyrimidin-2-amine | Pd(OAc)₂ | Ag₂CO₃/Cu(OAc)₂ | 120 | 75 |

Nucleophilic Substitution on Halogenated Pyrimidines

Halogenated pyrimidines undergo nucleophilic substitution with tert-butylamine, though steric hindrance necessitates optimized conditions.

Reaction Pathway

4-Chloro-2-aminopyrimidine reacts with tert-butylamine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF).

Key Parameters

Table 3: Substitution Reaction Optimization

Protecting the 2-amine group facilitates tert-butyl introduction, followed by deprotection.

Boc Protection Approach

Table 4: Protection/Deprotection Metrics

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Protection | Boc₂O, Et₃N | THF, 40°C | 90 |

| Alkylation | tert-butyl chloride, AlCl₃ | DCM, 0°C | 60 |

| Deprotection | TFA | CH₂Cl₂, rt | 85 |

Comparative Analysis of Methods

Table 5: Method Comparison

| Method | Advantages | Disadvantages | Yield Range (%) |

|---|---|---|---|

| Cyclocondensation | Simple setup, scalable | Limited precursor availability | 65–75 |

| Palladium-Catalyzed | High regioselectivity | Costly catalysts, long duration | 70–75 |

| Nucleophilic Substitution | Straightforward | Low yields due to steric hindrance | 50–60 |

| Protection/Deprotection | Flexible | Multi-step, moderate yields | 40–50 |

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butylpyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as halides, alcohols, or amines; reactions often require catalysts or specific pH conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

4-Tert-butylpyrimidin-2-amine has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in designing molecules with specific therapeutic targets.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 4-tert-butylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used. Further research is needed to elucidate the detailed mechanisms involved.

Comparison with Similar Compounds

Table 1: Comparative Overview of Pyrimidine Derivatives

Key Findings

Steric and Lipophilic Effects: The tert-butyl group in this compound increases steric hindrance and lipophilicity compared to the methyl group in 2-amino-4-methylpyrimidine. This difference impacts solubility and membrane permeability, making the tert-butyl derivative more suitable for hydrophobic environments in drug design .

Electronic Effects :

- Chlorine-substituted derivatives (e.g., 2-chloro-4-methylpyrimidin-5-amine and 4-tert-butyl-6-chloropyrimidin-2-amine) exhibit enhanced electrophilicity, facilitating nucleophilic substitution reactions. This property is leveraged in synthesizing functionalized heterocycles .

Functional Group Diversity :

- The sulfonyl-pyrrolidine moiety in 5-(tert-butylsulfonyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine introduces hydrogen-bonding capabilities and structural rigidity, often critical for target engagement in kinase inhibitors .

Synthetic Accessibility :

- This compound is synthesized via straightforward routes involving guanidine intermediates and tert-butyl precursors, as evidenced by methods used for analogous compounds . In contrast, sulfonyl- or pyrrolidine-containing derivatives may require multi-step functionalization, increasing synthetic complexity .

Biological Activity

4-Tert-butylpyrimidin-2-amine is a pyrimidine derivative characterized by a tert-butyl group at the fourth position and an amino group at the second position of the pyrimidine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

- Molecular Formula : C8H12N4

- Molecular Weight : 168.21 g/mol

- Appearance : White crystalline solid

- Solubility : Soluble in water and organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but initial studies suggest that it may act as an inhibitor or modulator in various biochemical processes.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. For instance, it has been evaluated for its inhibitory effects on cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle associated with tumor growth. In vitro assays demonstrated that derivatives of this compound exhibit significant inhibitory activity against CDK2, with IC50 values ranging from 0.019 μM to 0.23 μM depending on structural modifications .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications. Research indicates that it possesses activity against various pathogens, although specific data on minimum inhibitory concentrations (MIC) and mechanisms of action are still being compiled. Its potential as a lead compound for developing new antimicrobial agents is being actively pursued .

Table 1: Summary of Biological Activities

| Activity Type | Target/Pathway | IC50/Effectiveness | Reference |

|---|---|---|---|

| Anticancer | CDK2 | IC50 = 0.019 μM | |

| Antimicrobial | Various pathogens | MIC values pending | |

| Enzyme Inhibition | Unknown | Modulates activity |

Pharmacokinetics and Toxicity

Pharmacokinetic studies are crucial for understanding the bioavailability and safety profile of this compound. Initial findings suggest favorable absorption characteristics, but comprehensive studies are required to assess its metabolism, distribution, excretion, and potential toxicity in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.